molecular formula C23H30Cl2N6O B2383728 N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride CAS No. 1215684-41-5

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride

Cat. No.: B2383728
CAS No.: 1215684-41-5
M. Wt: 477.43
InChI Key: AZIVQMRFHHGWKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a triazine core substituted with dimethylphenyl and morpholino groups, making it a versatile molecule in various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride typically involves the following steps:

    Formation of the Triazine Core: The triazine core is synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.

    Substitution with Dimethylphenyl Groups: The triazine core is then reacted with 2,5-dimethylaniline under controlled conditions to introduce the dimethylphenyl groups.

    Introduction of the Morpholino Group: The final step involves the substitution of one of the chlorine atoms on the triazine ring with morpholine, resulting in the formation of the desired compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the triazine ring.

    Oxidation and Reduction: The dimethylphenyl groups can undergo oxidation and reduction reactions under appropriate conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted triazines, while oxidation and reduction can modify the dimethylphenyl groups.

Scientific Research Applications

N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism by which N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N2,N4-bis(4-methoxyphenyl)pteridine-2,4-diamine
  • N2,N4-bis(2,5-dimethylphenyl)-5-fluoropyrimidine-2,4-diamine

Uniqueness

Compared to similar compounds, N2,N4-bis(2,5-dimethylphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine dihydrochloride is unique due to its specific substitution pattern and the presence of the morpholino group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2-N,4-N-bis(2,5-dimethylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O.2ClH/c1-15-5-7-17(3)19(13-15)24-21-26-22(25-20-14-16(2)6-8-18(20)4)28-23(27-21)29-9-11-30-12-10-29;;/h5-8,13-14H,9-12H2,1-4H3,(H2,24,25,26,27,28);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZIVQMRFHHGWKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC(=NC(=N2)N3CCOCC3)NC4=C(C=CC(=C4)C)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30Cl2N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.